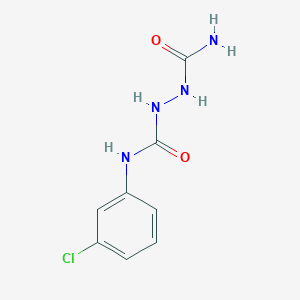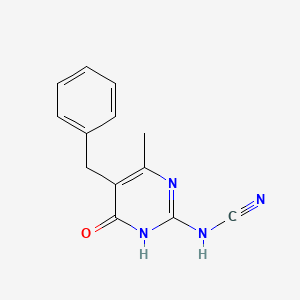
N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CHIR-99021 selectively inhibits N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, which is involved in the regulation of various cellular processes. N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide is known to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, CHIR-99021 promotes the accumulation of β-catenin, which in turn activates the Wnt/β-catenin signaling pathway, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 has also been shown to regulate the activity of various transcription factors, including β-catenin, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
CHIR-99021 has several advantages as a research tool, including its selectivity for N-(3-chlorophenyl)-1,2-hydrazinedicarboxamide, its ability to promote the accumulation of β-catenin, and its potential therapeutic applications in various diseases. However, CHIR-99021 also has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on CHIR-99021, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of new derivatives with improved selectivity and efficacy. Additionally, the use of CHIR-99021 in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.
Synthesis Methods
CHIR-99021 is synthesized by a multistep process that involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with diethyl oxalate to form N-(3-chlorophenyl)-1,2-dicarbazide, which is subsequently hydrolyzed to CHIR-99021.
Scientific Research Applications
CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes, CHIR-99021 has been shown to promote the differentiation of insulin-producing cells from stem cells. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and survival.
properties
IUPAC Name |
1-(carbamoylamino)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-5-2-1-3-6(4-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTQVLAVSIBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)


![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)